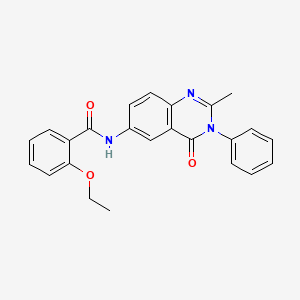

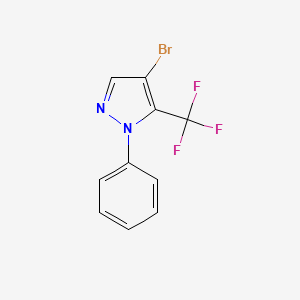

![molecular formula C14H14ClNO4S2 B2479586 Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate CAS No. 478249-86-4](/img/structure/B2479586.png)

Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate, also known as MTSP, is an organosulfur compound that has been studied for its potential applications in the scientific research field. MTSP is a colorless liquid with a melting point of -12.5 °C and a boiling point of 166 °C. It is soluble in water and organic solvents, and is an important chemical intermediate for the synthesis of various organic compounds.

Applications De Recherche Scientifique

Drug Metabolism and Enzyme Induction

Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate and its structurally related compounds have been studied for their ability to induce changes in hepatic microsomal drug-metabolizing enzymes. Notably, chlorophenyl methyl sulfides, their oxidized compounds, and methylsulfonyl metabolites have been observed to enhance the activity of various drug-metabolizing enzymes such as aniline hydroxylase and aminopyrine N-demethylase. These compounds also influence the content of cytochromes like P-450 and b5 in rat liver microsomes, indicating their significant role in the induction of drug-metabolizing enzymes. The specific methylsulfonyl metabolites appear to be crucial in this induction process, and this activity is influenced by the chemical structure and the presence of specific functional groups or metabolites (Kimura et al., 1983) (Kato et al., 1986).

Anticonvulsant Activity

Compounds structurally related to this compound have been explored for their potential anticonvulsant properties. For instance, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-l-oate demonstrated potent anticonvulsant effects in animal models, indicating the potential therapeutic applications of these compounds in the treatment of epilepsy and related disorders. The potency and efficacy of these compounds were compared with established antiepileptic drugs, showing their relevance in medical research (Mulzac & Scott, 1993).

Anti-Inflammatory Activity

The anti-inflammatory potential of β-hydroxy-β-arylpropanoic acids, structurally similar to this compound, has been a subject of interest. These compounds, particularly 2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid, have shown significant anti-inflammatory activity, surpassing that of standard NSAIDs like ibuprofen. Their effects on COX-2 inhibition and gastric tolerability suggest their potential as therapeutic agents for inflammatory conditions (Savić et al., 2011).

Metabolism and Clearance

Studies have also focused on the metabolism and clearance of compounds similar to this compound. For instance, MK-571, a leukotriene antagonist, showed species-dependent stereoselective plasma protein binding and clearance rates, providing insights into the pharmacokinetics and dynamics of these compounds. Such studies are crucial in understanding the metabolic pathways, efficacy, and safety profiles of potential therapeutic agents (Tocco et al., 1990).

Propriétés

IUPAC Name |

methyl 3-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO4S2/c1-20-13(17)9-12(10-5-2-3-6-11(10)15)16-22(18,19)14-7-4-8-21-14/h2-8,12,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUDKOVCUNTTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

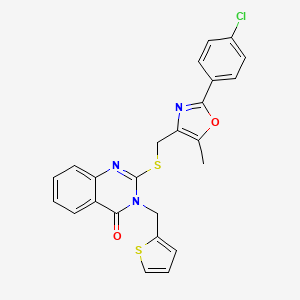

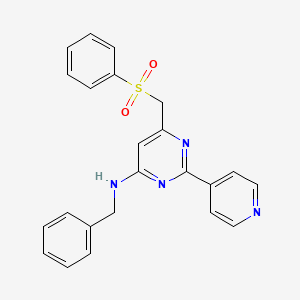

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2479506.png)

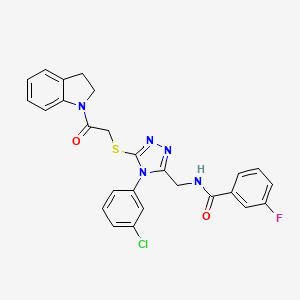

![4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2479511.png)

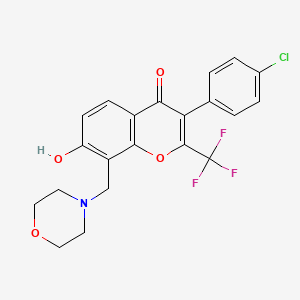

![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2479515.png)

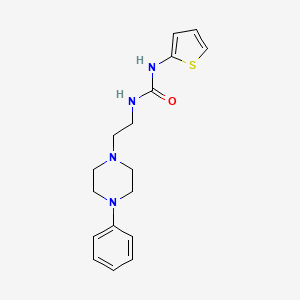

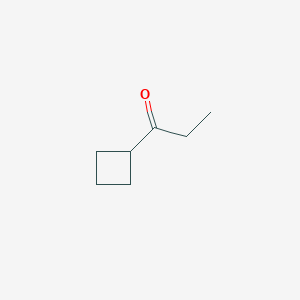

![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)

![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)